
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (also known as 4-BOC-AP-2-FB, 4-BOC-AP-FBA, and 4-BOC-AP-FBA-95%) is an organic compound that is increasingly being used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 395.4 g/mol and a purity of 95%. 4-BOC-AP-2-FB has many unique properties that make it an advantageous compound for laboratory experiments.
Aplicaciones Científicas De Investigación
4-BOC-AP-2-FB is widely used in various scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as 4-fluorobenzoyl derivatives, 4-amino-3-fluorobenzoyl derivatives, and 4-amino-3-fluorobenzoyl derivatives. It is also used in the synthesis of various polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB is used in the synthesis of various fluorescent dyes and in the preparation of various chromogenic substrates.
Mecanismo De Acción
The mechanism of action of 4-BOC-AP-2-FB is based on its ability to form covalent bonds with various organic compounds. 4-BOC-AP-2-FB is an electrophile, which means it can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. This allows it to form stable covalent bonds with various organic compounds, which makes it an effective reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-BOC-AP-2-FB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of other enzymes, such as phosphodiesterase and histone deacetylase. Furthermore, it has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BOC-AP-2-FB has a number of advantages for laboratory experiments. It is a relatively inexpensive and easily accessible compound. Additionally, it is a highly reactive compound, which makes it an effective reagent for the synthesis of various organic compounds. However, it is important to note that 4-BOC-AP-2-FB is a highly toxic compound and should be handled with extreme caution. Additionally, it is important to note that 4-BOC-AP-2-FB has a relatively low solubility in water, which can limit its use in certain laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-BOC-AP-2-FB. One potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new pharmaceuticals. Another potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB could be used in the synthesis of new fluorescent dyes and chromogenic substrates. Finally, 4-BOC-AP-2-FB could be used in the development of new anti-inflammatory and analgesic drugs.
Métodos De Síntesis
4-BOC-AP-2-FB is synthesized from the reaction of 3-bromo-4-chlorobenzoic acid and 4-aminophenol in the presence of a base and a catalyst. This reaction is carried out in a three-necked round-bottom flask with a condenser, a thermometer, and a stirrer. The reaction begins with the addition of the 3-bromo-4-chlorobenzoic acid and 4-aminophenol to the flask. The mixture is heated to a temperature of 120-130°C and stirred for a period of 3-4 hours. During this time, the base and catalyst are added to the reaction mixture. After the reaction is complete, the product is cooled to room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGBPQNMQPAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






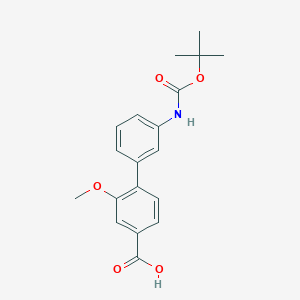
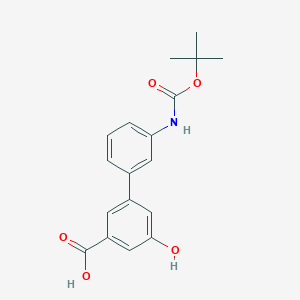
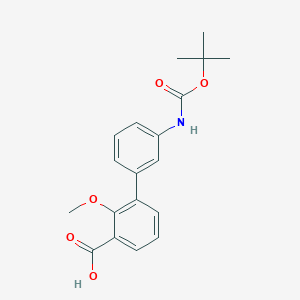
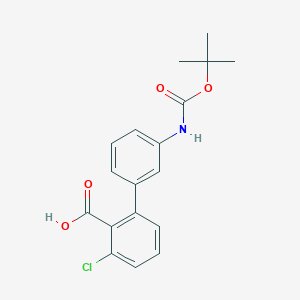
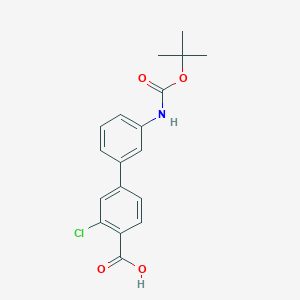
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


